molecular formula C15H14O4 B6397902 3-Methoxy-4-(2-methoxyphenyl)benzoic acid, 95% CAS No. 175153-64-7

3-Methoxy-4-(2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6397902
CAS RN: 175153-64-7
M. Wt: 258.27 g/mol
InChI Key: QABGXSAHYNCJQV-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-methoxyphenyl)benzoic acid (95%) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular formula of C11H12O4 and a molecular weight of 204.21 g/mol. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. This compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Scientific Research Applications

3-Methoxy-4-(2-methoxyphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-methoxy-2-(2-methoxyphenyl)benzoic acid and 4-methoxy-3-methyl-2-(2-methoxyphenyl)benzoic acid. It has also been used in the synthesis of polymers, such as poly(3-methoxy-4-(2-methoxyphenyl)benzoic acid). This compound has also been used in the synthesis of dyes, such as the dye 3-methoxy-4-(2-methoxyphenyl)benzoic acid-2-methyl-2-nitro-2-phenylacetate.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methoxyphenyl)benzoic acid is not fully understood. However, it is believed that this compound can act as an antioxidant, chelating agent, and free radical scavenger. It is also believed to be able to inhibit the activity of certain enzymes, such as lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-4-(2-methoxyphenyl)benzoic acid have not been extensively studied. However, it is believed that this compound may have anti-inflammatory, antifungal, and antiviral properties. It has also been suggested that this compound may have anti-cancer and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methoxy-4-(2-methoxyphenyl)benzoic acid in laboratory experiments are that it is relatively inexpensive, and is readily available. Additionally, this compound is relatively stable and has a low toxicity. The main limitation of this compound is that it is not soluble in water, which makes it difficult to use in aqueous solutions.

Future Directions

Future research on 3-Methoxy-4-(2-methoxyphenyl)benzoic acid should focus on further exploring its biochemical and physiological effects. This could include studies on its anti-inflammatory, antifungal, antiviral, anti-cancer, and anti-tumor properties. Additionally, further research should be conducted on the synthesis methods of this compound, as well as the mechanisms of action. Finally, research should be conducted on the potential applications of this compound, such as in the synthesis of polymers and dyes.

Synthesis Methods

3-Methoxy-4-(2-methoxyphenyl)benzoic acid can be synthesized by a variety of methods. One method involves the reaction of an aromatic halide with an amine in the presence of a base. This reaction is known as the Friedel-Crafts alkylation reaction. Another method involves the reaction of p-methoxybenzaldehyde with a Grignard reagent. The Grignard reagent is formed by the reaction of an alkyl halide with magnesium in an ether solvent. This reaction is known as the Grignard reaction.

properties

IUPAC Name

3-methoxy-4-(2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-6-4-3-5-11(13)12-8-7-10(15(16)17)9-14(12)19-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABGXSAHYNCJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689133
Record name 2,2'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175153-64-7
Record name 2,2'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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